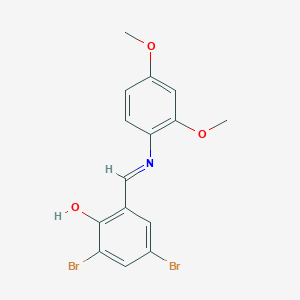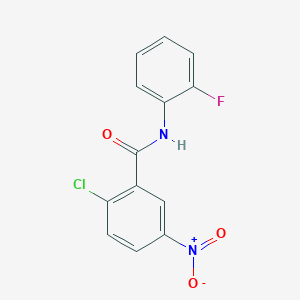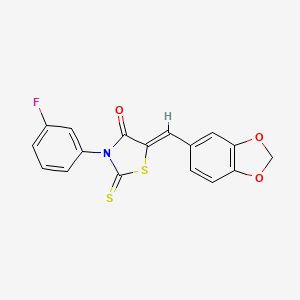
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes a phenyl group substituted with a bulky 2,4,4-trimethylpentan-2-yl group and a nitrophenyl group attached to a prop-2-enoate moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate typically involves a multi-step process:
Preparation of 4-(2,4,4-trimethylpentan-2-yl)phenol: This intermediate can be synthesized by the alkylation of phenol with 2,4,4-trimethylpentan-2-yl chloride in the presence of a strong base such as sodium hydroxide.
Esterification: The 4-(2,4,4-trimethylpentan-2-yl)phenol is then esterified with 3-(3-nitrophenyl)prop-2-enoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky substituents and functional groups enable it to bind selectively to specific sites, modulating biological pathways and exerting its effects. The nitrophenyl group, in particular, plays a crucial role in its biological activity by participating in redox reactions and interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,4,4-trimethylpentan-2-yl)phenyl acetate: Similar structure but lacks the nitrophenyl group.
3-(3-nitrophenyl)prop-2-enoic acid: Contains the nitrophenyl group but lacks the ester linkage and bulky substituent.
Uniqueness
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is unique due to the combination of its bulky 2,4,4-trimethylpentan-2-yl group and the nitrophenyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C23H27NO4 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)16-23(4,5)18-10-12-20(13-11-18)28-21(25)14-9-17-7-6-8-19(15-17)24(26)27/h6-15H,16H2,1-5H3/b14-9+ |
InChI-Schlüssel |
YTJLLSKDQUSXLR-NTEUORMPSA-N |
Isomerische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11694934.png)

![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694950.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11694951.png)
![N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11694958.png)

![(5E)-1-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11694971.png)
![(5Z)-3-benzyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694973.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694979.png)



